molecular formula C14H10N2O6 B2960952 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid CAS No. 1547163-38-1

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid

Cat. No.: B2960952
CAS No.: 1547163-38-1
M. Wt: 302.242
InChI Key: UKKAISAKQMDGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid (CAS RN: 1547163-38-1) is a high-purity chemical compound offered for research applications. This solid is characterized by a molecular formula of C14H10N2O6 and a molecular weight of 302.24 g/mol . As a thalidomide analog, this compound serves as a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . It functions as a cereblon (CRBN) E3 ubiquitin ligase recruiter, which is a critical component of heterobifunctional PROTAC molecules . In PROTAC-mediated targeted protein degradation, this ligand helps facilitate the ubiquitination and subsequent proteasomal degradation of specific proteins of interest, a powerful emerging therapeutic strategy in chemical biology and drug discovery . Researchers can utilize this compound to develop novel degraders for various targets, such as Bruton's Tyrosine Kinase (BTK), aiming to achieve enhanced selectivity and potency compared to traditional inhibitors . The product is subject to specific storage and handling requirements; it is air-sensitive and should be stored under inert gas in a cool, dark place at room temperature . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6/c17-9-5-4-8(11(18)15-9)16-12(19)6-2-1-3-7(14(21)22)10(6)13(16)20/h1-3,8H,4-5H2,(H,21,22)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKAISAKQMDGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547163-38-1
Record name 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of maleic anhydride with a substituted furan to form an isobenzofuran-1,3-dione intermediate. This intermediate is then reacted with a primary amine to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cyclization reactions to form complex heterocyclic systems. Key observations:

Reaction Pathway :

  • Reacts with dialdehydes (e.g., glutaraldehyde) in the presence of glutamine to form 2-(1-oxoisoindolin-2-yl)glutaric acid intermediates, which cyclize under acidic conditions to yield fused isoindoline-piperidine systems .

Conditions :

  • Acidic aqueous media (pH 4–6)

  • Temperature: 60–80°C

  • Yields: 45–68%

Amidation and Esterification

The carboxylic acid group undergoes typical acid-derived transformations:

Reaction Type Reagents Conditions Products
EsterificationMethanol/H₂SO₄Reflux, 12 hMethyl ester derivative
Amide FormationSOCl₂, then NH₃0–5°C, DMF solventPrimary amide (70–85% yield)
Peptide CouplingEDC/HOBt, aminesRT, DCM, 24 hAmide conjugates (e.g., cyclopropane derivatives)

Nitro Group Reduction

The nitro-substituted derivatives undergo catalytic hydrogenation:

Procedure :

  • 4-Nitro analog → 4-Amino derivative

  • Catalyst : 10% Pd/C (5–10 wt%)

  • Conditions : H₂ (1–3 atm), acetic acid/imidazole mixture

  • Yield : 82–90%

  • Byproducts : <5% dehalogenation products

Nucleophilic Aromatic Substitution

Electrophilic positions on the isoindoline ring facilitate substitutions:

Example Reaction :

  • Substrate : 2-Bromomethyl-4-nitrobenzoic acid methyl ester

  • Nucleophile : 2,6-Dioxopiperidin-3-ammonium chloride

  • Conditions :

    • Solvent: DMF

    • Base: Triethylamine (2.5 equiv)

    • Temp: 60°C, 8 h

  • Yield : 74%

Salt Formation

The compound forms stable salts for pharmaceutical applications:

Salt Type Reagents Solvent Application
MesylateMethanesulfonic acidAcetonitrileImproved aqueous solubility
Hydrochloride12N HClEthyl acetateCrystallization/purification

Key Data :

  • Mesylate salt solubility: 12.3 mg/mL in water (vs. 1.7 mg/mL for free acid)

Decarboxylation

Controlled thermal decomposition occurs under specific conditions:

Protocol :

  • Temperature : 220–240°C

  • Atmosphere : Nitrogen

  • Product : 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline (94% purity)

  • Mechanism : Radical-mediated pathway inferred from ESR studies

Photochemical Bromination

The methyl ester precursor undergoes light-mediated bromination:

Reaction :

  • Substrate : Methyl 2-methyl-4-nitrobenzoate

  • Reagent : N-Bromosuccinimide (NBS)

  • Conditions : UV light (365 nm), CCl₄, 6 h

  • Yield : 88%

  • Regioselectivity : >95% at benzylic position

Pharmaceutical Formulation Reactions

Incompatibility studies reveal reactivity with excipients:

Excipient Reaction Observed Conditions
Magnesium stearateEster hydrolysis (pH >8)40°C/75% RH, 4 weeks
LactoseMaillard reaction (browning)High humidity, >30°C

Stereochemical Modifications

Chiral resolution methods include:

  • Chiral Acid Salts : (+)-10-Camphorsulfonic acid forms diastereomeric salts (85% ee after recrystallization)

  • Enzymatic Resolution : Lipase PS-30 catalyzed ester hydrolysis (62% yield, >99% ee)

Stability Under Physiological Conditions

Hydrolytic degradation pathways (pH 7.4, 37°C):

  • Primary Degradant : Ring-opened glutamic acid derivative (t₁/₂ = 3.2 h)

  • Activation Energy : 24.5 kcal/mol (Arrhenius plot derived)

Scientific Research Applications

The applications of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid are primarily focused on its role as a chemical intermediate in the synthesis of cereblon modulators and immunomodulatory drugs . This compound, also known by its synonyms such as 2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-4-carboxylic Acid, features a structure that combines a dioxopiperidine ring with an isoindoline core, making it a versatile building block for complex molecules .

Scientific Research Applications

This compound is used in the design and synthesis of novel cereblon modulators . Cereblon (CRBN) is a key protein involved in the ubiquitin ligase complex, and its modulation can alter the substrate specificity of the ligase, influencing the degradation of specific proteins .

Cereblon Modulators

  • IMiD Development : This compound is utilized in creating immunomodulatory drugs (IMiDs) that bind to CRBN, promoting the degradation of proteins like IKZF1 and IKZF3, which are crucial in multiple myeloma (MM) treatment .
  • TNF-α Inhibition Studies : Derivatives of this compound have been evaluated for their ability to inhibit TNF-α, a cytokine involved in inflammation and various diseases . Compound 10a, a derivative, significantly reduced TNF-α levels in LPS-stimulated human peripheral blood mononuclear cells (PBMC) .

Synthesis of Derivatives

  • Isoquinoline-1,3(2H,4H)-dione Derivatives : This compound is a precursor in synthesizing isoquinoline-1,3(2H,4H)-dione derivatives, which are novel CRBN modulators. The synthesis involves reacting homophthalic anhydride derivatives with 3-aminopiperidine-2,6-dione hydrochloride under acetic acid conditions .
  • Multi-Step Synthesis : The production of these derivatives involves multiple steps, including reactions with dimethyl malonate, amidation with 3-aminopiperidine-2,6-dione hydrochloride, decarboxylation, and cyclization .

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and proteins by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid
  • 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
  • 2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid

Uniqueness

What sets 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid apart from similar compounds is its specific functionalization pattern, which imparts unique reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various fields .

Biological Activity

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid (CAS No. 1547163-38-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a dioxopiperidine moiety and an isoindoline core. Its molecular formula is C14H10N2O6C_{14}H_{10}N_{2}O_{6}, with a molecular weight of 286.24 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC14H10N2O6C_{14}H_{10}N_{2}O_{6}
Molecular Weight286.24 g/mol
CAS Number1547163-38-1

Research indicates that this compound exhibits anti-inflammatory properties primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) production. TNF-α is a cytokine involved in systemic inflammation and is implicated in various diseases, including autoimmune disorders and cancer. The compound's ability to reduce TNF-α levels suggests its potential for treating conditions characterized by excessive inflammation .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of this compound can significantly reduce TNF-α levels in mammalian models. This reduction is crucial as elevated TNF-α is associated with inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Anticancer Properties

The compound's structural features allow it to interact with specific cellular targets, making it a candidate for cancer therapy. The isoindoline framework has been linked to various anticancer activities, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .

Study on Inhibition of TNF-α

A notable study investigated the effects of this compound on TNF-α levels in an induced inflammatory model. Results indicated a significant decrease in TNF-α production when administered at varying doses, supporting its role as an anti-inflammatory agent.

Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis in specific types of cancer cells. The mechanism appears to involve the activation of apoptotic pathways while downregulating anti-apoptotic proteins .

Q & A

Q. What methodologies validate the compound’s role in multi-step catalytic or enzymatic processes?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹³C-carboxylic acid) to track incorporation into reaction intermediates. Coupled HPLC-MS/MS can identify metabolites or degradation products in enzymatic assays (e.g., cytochrome P450 isoforms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.